Fructigenine A

Description

Properties

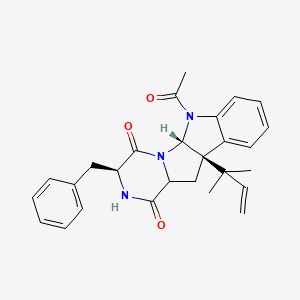

Molecular Formula |

C27H29N3O3 |

|---|---|

Molecular Weight |

443.5 g/mol |

IUPAC Name |

(1R,4S,9R)-16-acetyl-4-benzyl-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |

InChI |

InChI=1S/C27H29N3O3/c1-5-26(3,4)27-16-22-23(32)28-20(15-18-11-7-6-8-12-18)24(33)30(22)25(27)29(17(2)31)21-14-10-9-13-19(21)27/h5-14,20,22,25H,1,15-16H2,2-4H3,(H,28,32)/t20-,22?,25-,27+/m0/s1 |

InChI Key |

UHFSGFDEMVYYRX-ZXVJBGIBSA-N |

SMILES |

CC(=O)N1C2C(CC3N2C(=O)C(NC3=O)CC4=CC=CC=C4)(C5=CC=CC=C51)C(C)(C)C=C |

Isomeric SMILES |

CC(=O)N1[C@@H]2[C@@](CC3N2C(=O)[C@@H](NC3=O)CC4=CC=CC=C4)(C5=CC=CC=C51)C(C)(C)C=C |

Canonical SMILES |

CC(=O)N1C2C(CC3N2C(=O)C(NC3=O)CC4=CC=CC=C4)(C5=CC=CC=C51)C(C)(C)C=C |

Synonyms |

fructigenine A |

Origin of Product |

United States |

Foundational & Exploratory

Fructigenine A: A Technical Guide to its Discovery, Isolation, and Characterization from Penicillium fructigenum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructigenine A, a complex alkaloid with significant biological activity, was first discovered and isolated from the fungus Penicillium fructigenum. This technical guide provides an in-depth overview of the seminal work on this compound, detailing its discovery, the methodologies for its isolation and purification, and the spectroscopic techniques used for its structural elucidation. Furthermore, this document summarizes its known biological activities and presents key quantitative data in a structured format for ease of reference. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

The genus Penicillium is a rich source of structurally diverse and biologically active secondary metabolites.[1][2] The discovery of penicillin by Alexander Fleming in 1928 marked a turning point in medicine and spurred intensive research into the metabolic products of these ubiquitous fungi.[3][4] this compound is a notable alkaloid isolated from Penicillium fructigenum.[5] Its intricate, tetracyclic structure and cytotoxic properties have made it a subject of interest for synthetic chemists and pharmacologists alike. This document outlines the foundational work on the discovery and isolation of this fascinating natural product.

Discovery of this compound

This compound was first reported by Arai and his colleagues in 1989. Two new alkaloids, designated this compound and B, were isolated from the mycelial extracts of Penicillium fructigenum TAKEUCHI. The structures of these compounds were established through a combination of spectroscopic analysis and chemical transformations.

Physicochemical and Spectroscopic Data of this compound

The structural elucidation of this compound was accomplished using a suite of spectroscopic techniques. The key data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₉N₃O₃ | |

| Molecular Weight | 443.5 g/mol | |

| IUPAC Name | (1R,4S,9R)-16-acetyl-4-benzyl-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.0²,⁷.0¹⁰,¹⁵]hexadeca-10,12,14-triene-3,6-dione |

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Observations/Data |

| ¹H NMR | Data not available in the searched resources. |

| ¹³C NMR | A spectrum is available on SpectraBase. |

| IR | Data not available in the searched resources. |

| MS | High-resolution mass spectrometry would have been used to confirm the molecular formula. |

Experimental Protocols

While the full experimental details from the original publication were not accessible, the following protocols are based on standard methodologies for the isolation of fungal secondary metabolites from that period.

Fungal Cultivation and Fermentation

Penicillium fructigenum would have been cultured on a suitable nutrient medium, likely a potato dextrose agar (B569324) (PDA) or a Czapek-Dox broth, to generate a sufficient biomass. For the production of secondary metabolites, a large-scale liquid fermentation would be necessary.

Figure 1: Workflow for the cultivation of Penicillium fructigenum.

Extraction and Isolation of this compound

The extraction and isolation process would have involved the separation of the fungal mycelium from the culture broth, followed by solvent extraction and chromatographic purification.

Figure 2: Generalized workflow for the isolation of this compound.

Structure Elucidation

The structure of this compound was determined using spectroscopic methods. This would have included:

-

UV-Visible Spectroscopy: To identify the chromophores present in the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls, amides, and alkenes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Biological Activity of this compound

This compound has demonstrated cytotoxic activity against various cancer cell lines. The initial discovery reported its inhibitory effect on mouse lymphoma L-5178y cell proliferation. Subsequent studies have confirmed its cytotoxicity against other cell lines.

Table 3: Reported Biological Activities of this compound

| Cell Line | Activity | IC₅₀ (µM) | Reference |

| Mouse lymphoma L-5178y | Proliferation inhibition | Data not available | |

| Mouse carcinoma tsFT210 | Cytotoxic | Data not available | |

| Murine fibrosarcoma L929 | Cytotoxic | Data not available | |

| Human cervical tumor HeLa | Cytotoxic | Data not available | |

| Human erythroleukemia K562 | Cytotoxic | Data not available |

Biosynthesis

While the specific biosynthetic pathway of this compound in P. fructigenum has not been fully elucidated, it is likely derived from amino acid precursors, a common feature of fungal alkaloids. The biosynthesis of many Penicillium secondary metabolites is known to involve non-ribosomal peptide synthetases (NRPSs). A plausible biosynthetic relationship would involve the condensation of tryptophan and other amino acid-derived units, followed by a series of enzymatic modifications including prenylation and cyclization.

Figure 3: Hypothetical biosynthetic pathway for this compound.

Total Synthesis

The first total synthesis of (-)-Fructigenine A was achieved by Takiguchi and colleagues in 2010. This accomplishment not only confirmed the proposed structure and absolute stereochemistry but also opened avenues for the synthesis of analogs for further biological evaluation.

Conclusion

This compound stands as a testament to the chemical diversity of Penicillium species. Its discovery and structural elucidation laid the groundwork for further investigation into its biological properties and synthetic accessibility. This technical guide provides a consolidated resource for researchers interested in this intriguing natural product, from its fungal origins to its potential as a lead compound in drug discovery. Further research is warranted to fully elucidate its biosynthetic pathway and to explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Penicillium chrysogenum, a Vintage Model with a Cutting-Edge Profile in Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Structures of Fructigenines A and B, New Alkaloids Isolated from Penicillium fructigenum TAKEUCHI [jstage.jst.go.jp]

Fructigenine A: A Technical Overview of its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructigenine A is a natural product that has garnered interest within the scientific community. This technical guide provides a comprehensive summary of its chemical and physical properties, alongside an overview of its reported biological activities and the methodologies used for its synthesis and evaluation. The information is presented to support further research and development efforts related to this compound.

Chemical and Physical Properties

This compound is a complex heterocyclic molecule. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₉N₃O₃ | [1][2] |

| Molecular Weight | 443.54 g/mol | |

| Exact Mass | 443.22089180 Da | [1] |

| IUPAC Name | (1R,4S,9R)-16-acetyl-4-benzyl-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.0²,⁷.0¹⁰,¹⁵]hexadeca-10,12,14-triene-3,6-dione | |

| CAS Number | 127926-11-8 | |

| Synonyms | NSC637143, CHEMBL1982258 | |

| XLogP3-AA | 4.1 | |

| Hydrogen Bond Donor Count | 1 | |

| Solubility | Data not available in the reviewed literature. | |

| Melting Point | Data not available in the reviewed literature. |

Spectral Data

Biological Activity

This compound has been reported to exhibit cytotoxic properties against a range of cancer cell lines. It was first isolated from the fungus Penicillium fructigenum. Subsequent studies have indicated its potential as an anti-proliferative agent.

The reported cytotoxic activities of this compound include:

-

Inhibition of mouse lymphoma L-5178y cell proliferation.

-

Cytotoxicity against mouse carcinoma cells tsFT210.

-

Moderate cytotoxicity against murine fibrosarcoma L929, human cervical tumor HeLa cells, and human erythroleukemia K562 cells.

Quantitative data, such as IC₅₀ values, for these cytotoxic effects are not available in the reviewed literature. Furthermore, there is currently no information on the specific mechanism of action or the intracellular signaling pathways affected by this compound.

Experimental Methodologies

Total Synthesis of (-)-Fructigenine A

The first total synthesis of (-)-Fructigenine A was accomplished by Kawasaki and colleagues in 2010. The synthesis is a multi-step process, with the key transformations outlined in the workflow diagram below. The overall yield reported for the synthesis was 11.9% over 14 steps from 1-acetylindolin-3-one.

General Protocol for Cytotoxicity Assessment (MTT Assay)

While the specific protocols for assessing the cytotoxicity of this compound are not detailed in the available literature, a general methodology based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay is a standard method for evaluating the metabolic activity of cells and, by extension, their viability.

1. Cell Culture and Seeding:

-

The target cancer cell lines (e.g., HeLa, K562, L929) are cultured in appropriate media and conditions.

-

Cells are harvested during their exponential growth phase and seeded into 96-well microplates at a predetermined density.

-

The plates are incubated to allow for cell attachment.

2. Compound Treatment:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

A series of dilutions of the stock solution are prepared in the cell culture medium.

-

The medium in the wells is replaced with the medium containing different concentrations of this compound. Control wells with vehicle (e.g., DMSO) and untreated cells are also included.

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

-

After the incubation period, a solution of MTT is added to each well.

-

The plates are incubated for a further period to allow for the reduction of MTT by metabolically active cells into formazan (B1609692) crystals.

-

A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

4. Data Acquisition and Analysis:

-

The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

-

The cell viability is calculated as a percentage relative to the untreated control cells.

-

The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration.

Signaling Pathways

A critical aspect of understanding the therapeutic potential of any cytotoxic compound is the elucidation of its mechanism of action, including the signaling pathways it modulates to induce cell death or inhibit proliferation. Despite the reported cytotoxic effects of this compound, a review of the available scientific literature reveals a lack of information regarding the specific signaling pathways through which it exerts its biological activity. Further research is required to investigate its effects on key cellular processes such as apoptosis, cell cycle regulation, and other relevant signaling cascades.

Conclusion

This compound is a natural product with established chemical properties and reported cytotoxic activity against several cancer cell lines. The successful total synthesis of this molecule opens avenues for further investigation into its biological effects. However, there are significant gaps in the current understanding of this compound, most notably the absence of quantitative cytotoxicity data (IC₅₀ values), a defined mechanism of action, and knowledge of the signaling pathways it affects. Future research should focus on these areas to fully characterize its potential as a therapeutic agent.

References

Fructigenine A: A Technical Guide to its Natural Origin and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructigenine A, a complex quinazolinone alkaloid, has garnered interest within the scientific community due to its intricate chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources of this compound and its proposed biosynthetic pathway. This document details the fungal origins of this natural product, outlines a plausible enzymatic route to its formation based on analogous biosynthetic systems, and presents key information in a format tailored for researchers in natural product chemistry, microbiology, and drug discovery.

Natural Source and Isolation

This compound is a secondary metabolite produced by fungi of the genus Penicillium. The initial isolation and structural elucidation of this compound were reported from Penicillium fructigenum TAKEUCHI. More recently, it has also been identified as a product of mutant strains of the marine-derived fungus Penicillium purpurogenum G59.[1] The production of this compound in this mutant was activated through ribosome engineering, highlighting the potential for discovering novel natural products from known fungal strains under specific culture conditions.

While detailed, step-by-step experimental protocols for the isolation of this compound are not extensively available in recently published literature, the general approach for isolating fungal secondary metabolites can be inferred. A typical workflow for the isolation and purification of a fungal metabolite like this compound is depicted below.

Figure 1: A generalized experimental workflow for the isolation and identification of this compound from fungal culture.

Quantitative Data

| Natural Source | Strain | Compound | Notes |

| Penicillium fructigenum | TAKEUCHI | This compound & B | Original isolation source. |

| Penicillium purpurogenum | G59 (mutant) | This compound | Production activated by ribosome engineering.[1] |

Biosynthesis of this compound

The biosynthetic pathway of this compound has not been experimentally elucidated. However, based on its chemical structure and the well-characterized biosynthesis of related fungal quinazolinone and fumiquinazoline alkaloids, a plausible pathway can be proposed. This proposed pathway involves a nonribosomal peptide synthetase (NRPS) multienzyme complex.

The core structure of this compound is likely assembled from three primary precursors:

-

Anthranilic acid: Providing the quinazolinone core.

-

L-Phenylalanine: The origin of the benzyl (B1604629) group at the C-4 position.

-

L-Tryptophan: Which undergoes significant modification to form the rest of the polycyclic system, including the reverse prenylation.

Proposed Biosynthetic Pathway

The proposed biosynthesis commences with the activation of the precursor molecules by the adenylation (A) domains of a multi-modular NRPS. The activated precursors are then tethered to peptidyl carrier protein (PCP) or thiolation (T) domains.

Figure 2: A proposed biosynthetic pathway for this compound, highlighting the key precursors and enzymatic steps.

The assembly process, catalyzed by the NRPS, would proceed as follows:

-

Chain Initiation: The first module of the NRPS activates anthranilic acid.

-

Elongation: The subsequent modules activate L-phenylalanine and L-tryptophan, respectively. Condensation (C) domains catalyze the formation of peptide bonds, resulting in a linear tripeptide tethered to the NRPS.

-

Release and Cyclization: A thioesterase (TE) domain releases the tripeptide, which then undergoes cyclization to form a diketopiperazine-like intermediate.

-

Tailoring Modifications: A series of post-NRPS tailoring enzymes modify this core structure. This includes a reverse prenyltransferase that attaches a dimethylallyl pyrophosphate (DMAPP) unit to the tryptophan residue. Subsequent oxidations and rearrangements, catalyzed by enzymes such as cytochrome P450 monooxygenases and oxidoreductases, would form the complex polycyclic system. The final step would likely be an acetylation.

The identification and characterization of the this compound biosynthetic gene cluster in P. fructigenum or P. purpurogenum would be necessary to confirm this proposed pathway and elucidate the specific enzymes involved.

Conclusion

This compound remains an intriguing natural product with a complex chemical architecture. While its natural sources in Penicillium species have been identified, further research is needed to develop detailed and optimized isolation protocols and to fully characterize its biological activity. The proposed biosynthetic pathway, centered around a nonribosomal peptide synthetase, provides a logical framework for understanding its formation and opens avenues for future biosynthetic engineering and genome mining efforts to discover novel analogs. This technical guide serves as a foundational resource for scientists and researchers aiming to explore the chemistry and biology of this fascinating fungal metabolite.

References

The Enigmatic Bioactivity of Fructigenine A: A Landscape of Synthetic Triumph and Uncharted Biological Territory

Researchers, scientists, and drug development professionals are keenly aware of the chasm that can exist between the successful synthesis of a complex natural product and the comprehensive understanding of its biological potential. Fructigenine A, a structurally intricate alkaloid, stands as a compelling case in point. While its elegant total synthesis was a celebrated achievement in the field of organic chemistry, a thorough public record of its preliminary biological screening remains elusive, leaving its pharmacological profile largely undefined.

First successfully synthesized in 2010 by Kawasaki and colleagues, the creation of this compound in the laboratory was anticipated to be the gateway to a full-scale investigation of its biological activities.[1][2] This landmark achievement in multi-step synthesis provided the necessary material for such studies, a critical bottleneck that often hinders the exploration of rare natural products. However, a comprehensive review of scientific literature post-synthesis reveals a conspicuous absence of detailed reports on its biological evaluation.

This guide, therefore, serves a dual purpose: to acknowledge the synthetic milestone that brought this compound within reach of biological investigators and to highlight the current void in our understanding of its bioactivity. While the core requirements of this technical guide—quantitative data, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled due to the lack of available public data, we present a framework for the anticipated preliminary biological screening of this molecule, based on the activities of structurally related compounds and standard pharmacological screening paradigms.

Hypothetical Screening Cascades for this compound

Given the structural motifs present in this compound, a preliminary biological screening would likely encompass a battery of assays targeting key cellular processes relevant to various disease states. A logical starting point would involve assessing its cytotoxic, antimicrobial, and enzyme-inhibiting potential.

Cytotoxicity Screening

A primary area of investigation for novel alkaloids is their effect on cell proliferation, particularly in the context of oncology. A standard cytotoxicity screen would involve exposing a panel of human cancer cell lines to varying concentrations of this compound.

Table 1: Anticipated Data Structure for Cytotoxicity Screening of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HCT116 | Colon Carcinoma | Data not available |

| HeLa | Cervical Carcinoma | Data not available |

| K562 | Chronic Myelogenous Leukemia | Data not available |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: A stock solution of this compound is serially diluted to a range of concentrations. The cell culture medium is replaced with fresh medium containing these dilutions, and the cells are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan (B1609692) Solubilization: After a further incubation period, the medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Screening

The rich chemical diversity of natural products makes them a fertile ground for the discovery of new antimicrobial agents. A preliminary screen of this compound would likely test its activity against a panel of pathogenic bacteria and fungi.

Table 2: Anticipated Data Structure for Antimicrobial Screening of this compound

| Organism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | Data not available |

| Escherichia coli | Gram-negative Bacteria | Data not available |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Data not available |

| Candida albicans | Fungal Pathogen | Data not available |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Compound Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition and Mechanistic Assays

Many drugs exert their effects by inhibiting specific enzymes. Given that the related compound, ardeemin, has been identified as a multidrug resistance (MDR) export pump inhibitor, a key area of investigation for this compound would be its effect on ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).

Should this compound prove to be an inhibitor of P-glycoprotein, it could potentially reverse multidrug resistance in cancer cells. The following diagram illustrates this hypothetical mechanism.

Caption: Hypothetical inhibition of P-glycoprotein by this compound.

-

Cell Culture: A P-gp overexpressing cell line (e.g., NCI/ADR-RES) and its parental non-resistant cell line are cultured.

-

Compound Incubation: Cells are pre-incubated with this compound at various concentrations or a known P-gp inhibitor (positive control).

-

Substrate Loading: The fluorescent substrate Calcein-AM, a substrate for P-gp, is added to the cells.

-

Efflux and Measurement: The cells are incubated to allow for P-gp-mediated efflux of the fluorescent product, calcein. The intracellular fluorescence is then measured using a fluorescence plate reader or flow cytometer.

-

Data Analysis: An increase in intracellular fluorescence in the presence of this compound would indicate inhibition of P-gp activity.

The Path Forward

The synthesis of this compound was a significant chemical achievement that unlocked the potential for its biological exploration. While the current publicly available data is insufficient to construct a detailed technical guide on its preliminary biological screening, the framework outlined above provides a logical and evidence-based roadmap for such an investigation. The scientific community awaits the publication of these crucial biological studies, which will ultimately determine if this compound will transition from a synthetic marvel to a promising lead in drug discovery. Until then, its biological profile remains an intriguing and unanswered question.

References

Fructigenine A and its Analogues: A Technical Guide to Natural Occurrence, Bioactivity, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructigenine A, a structurally complex quinazolinone alkaloid, and its analogues represent a class of fungal secondary metabolites with significant biological activities, including promising antitumor properties. This technical guide provides a comprehensive overview of the natural occurrence of this compound and its known analogues, details their isolation and characterization, summarizes their biological effects with available quantitative data, and outlines their chemical synthesis. Methodologies for key experiments and visualizations of relevant pathways are included to facilitate further research and drug development efforts in this area.

Introduction

This compound is a member of the quinazolinone alkaloids, a large and diverse family of nitrogen-containing heterocyclic compounds. First isolated from the fungus Penicillium fructigenum, this compound possesses a unique and challenging tetracyclic framework.[1] The quinazolinone core is a common motif in many biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities. This guide focuses on the naturally occurring analogues of this compound, their sources, biological evaluation, and the methodologies employed in their study.

Natural Occurrence and Analogues

This compound and its direct analogue, Fructigenine B, have been isolated from the fungus Penicillium fructigenum.[1] While specific quantitative yields of this compound from fungal fermentation are not extensively reported in publicly available literature, the broader class of quinazolinone alkaloids is well-represented in various fungal genera, particularly Penicillium and Aspergillus. These related compounds, sharing the core quinazolinone scaffold, can be considered analogues of this compound and provide valuable insights into structure-activity relationships.

Table 1: Naturally Occurring this compound and Selected Analogues

| Compound Name | Natural Source(s) | Reference(s) |

| This compound | Penicillium fructigenum | [1] |

| Fructigenine B | Penicillium fructigenum | [1] |

| Roquefortine C | Penicillium species | |

| Meleagrin | Penicillium species | |

| Glyantrypine | Cladosporium sp. | |

| Fiscalin B | Marine-derived fungi | |

| Peniquinazolinone A | Penicillium sp. |

Biological Activity

This compound and its analogues have demonstrated a range of biological activities, with a primary focus on their cytotoxic and antitumor potential.

Antitumor Activity

This compound has been shown to exhibit cytotoxicity against various cancer cell lines. While the specific signaling pathways targeted by this compound are not yet fully elucidated in the available literature, the broader class of quinazolinone alkaloids is known to induce cancer cell death through mechanisms such as apoptosis and cell cycle arrest.[2]

Table 2: Cytotoxic Activity of this compound and Selected Analogues

| Compound | Cell Line | Activity Metric | Value | Reference(s) |

| This compound | Mouse Lymphoma L-5178y | Proliferation Inhibition | Not specified | |

| Quinazolinone Alkaloid from P. vinaceum | Various tumor cell lines | IC50 | 40.55-76.83 µg/mL |

Note: Further research is required to identify the specific molecular targets and signaling pathways of this compound.

Experimental Protocols

General Isolation and Purification of Quinazolinone Alkaloids from Fungal Cultures

References

The Pharmacology of Fructigenine A: A Field Ripe for Discovery

Despite its complex and intriguing chemical structure, the natural product Fructigenine A remains largely unexplored from a pharmacological perspective. A comprehensive review of existing scientific literature reveals a significant gap in the understanding of its biological activities, mechanism of action, and potential therapeutic applications. While synthetic chemists have successfully achieved the total synthesis of this molecule, detailed pharmacological investigations are conspicuously absent.

Currently, publicly available data on the bioactivity of this compound is sparse. Information regarding its quantitative effects, such as IC50 or EC50 values against specific biological targets, is not available in prominent databases like PubChem. Consequently, a detailed summary of its pharmacological data in a structured format cannot be provided at this time.

Similarly, the molecular signaling pathways that may be modulated by this compound have not been elucidated. There are no published studies detailing its effects on cellular processes, protein interactions, or downstream signaling cascades. This lack of information precludes the creation of diagrams illustrating its mechanism of action or its influence on experimental workflows.

The primary focus of the available research has been on the challenging total synthesis of this compound.[1][2] These studies provide extensive details on the chemical reactions and strategies required to construct its unique tetracyclic framework, but they do not venture into its pharmacological properties.

References

Methodological & Application

Application Notes and Protocols: Fructigenine A as a Tool for Studying Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructigenine A is a natural product that has garnered interest within the scientific community. While extensive research into its specific cytotoxic properties is ongoing, this document serves as a comprehensive guide for researchers aiming to investigate the potential of this compound as a cytotoxic agent. The following application notes and protocols provide a framework for evaluating its efficacy and elucidating its mechanism of action in cancer cell lines. The data presented herein is illustrative, based on typical findings for cytotoxic natural products, and should be used as a template for recording actual experimental results.

Data Presentation: Illustrative Cytotoxic Effects of this compound

The following tables summarize hypothetical quantitative data for the cytotoxic effects of this compound on various cancer cell lines. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) [Hypothetical] |

| HeLa | Cervical Cancer | 48 | 15.2 |

| HepG2 | Liver Cancer | 48 | 25.8 |

| A549 | Lung Cancer | 48 | 18.5 |

| MCF-7 | Breast Cancer | 48 | 32.1 |

Table 2: Apoptosis Induction by this compound in HeLa Cells (48h Treatment)

| This compound (µM) [Hypothetical] | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |

| 0 (Control) | 2.1 | 1.5 | 3.6 |

| 10 | 15.4 | 8.2 | 23.6 |

| 20 | 28.7 | 15.9 | 44.6 |

| 40 | 35.1 | 22.4 | 57.5 |

Table 3: Effect of this compound on Key Apoptotic and Cell Cycle Proteins in HeLa Cells (48h Treatment)

| Protein | This compound (µM) [Hypothetical] | Fold Change (vs. Control) |

| Pro-Apoptotic | ||

| Bax | 20 | 2.8 |

| Cleaved Caspase-3 | 20 | 4.1 |

| Anti-Apoptotic | ||

| Bcl-2 | 20 | 0.4 |

| Cell Cycle | ||

| Cyclin D1 | 20 | 0.3 |

| p21 | 20 | 3.5 |

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell lines (e.g., HeLa, HepG2, A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

HeLa cells

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed HeLa cells in 6-well plates and treat with varying concentrations of this compound for 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis

This protocol is for detecting changes in protein expression levels.

Materials:

-

HeLa cells treated with this compound

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., against Bax, Bcl-2, Cleaved Caspase-3, Cyclin D1, p21, β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane again and add ECL detection reagent.

-

Visualize the protein bands using a chemiluminescence imaging system.

Visualizations: Signaling Pathways and Experimental Workflow

Caption: Experimental workflow for investigating this compound cytotoxicity.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion

These application notes provide a comprehensive framework for the investigation of this compound as a cytotoxic agent. By following the detailed protocols and utilizing the provided templates for data presentation and visualization, researchers can systematically evaluate its potential as an anticancer compound and elucidate the underlying molecular mechanisms. The illustrative data and pathways serve as a guide for what might be expected from a promising natural product-derived cytotoxic agent.

Application Notes and Protocols for Fructigenine A Administration In Vivo

Disclaimer: To date, specific in vivo experimental protocols for Fructigenine A have not been detailed in publicly available scientific literature. The following application notes and protocols are based on in vivo studies of structurally related ardeemin (B1246212) alkaloids and general best practices for the in vivo evaluation of novel anti-cancer compounds. These guidelines are intended to serve as a starting point for researchers and will require optimization for the specific research question and experimental model.

Introduction

This compound is a member of the ardeemin family of hexahydropyrrolo[2,3-b]indole-derived alkaloids. Structurally related compounds, such as 5-N-acetylardeemin, have demonstrated the ability to reverse multidrug resistance (MDR) in cancer cells.[1][2] The proposed mechanism of action involves the inhibition of P-glycoprotein (Pgp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic agents from cancer cells. By inhibiting Pgp, ardeemins can restore the efficacy of conventional chemotherapy in resistant tumors. In vivo studies with other ardeemins have shown significant improvement in chemotherapeutic effects in mouse models of leukemia and mammary carcinoma.[1][2]

These notes provide a framework for the design and execution of in vivo experiments to evaluate the efficacy of this compound as an MDR reversal agent in a cancer xenograft model.

Data Presentation

Due to the lack of specific quantitative data for this compound, the following table summarizes the available qualitative in vivo data for related ardeemin compounds.

Table 1: Summary of In Vivo Studies with Ardeemin Alkaloids

| Compound | Animal Model | Tumor Type | Combination Therapy | Outcome | Reference |

| 5-N-acetylardeemin, 5-N-acetyl-8-demethylardeemin | B6D2F1 mice | Doxorubicin-resistant P388 leukemia | Doxorubicin | Significantly improved chemotherapeutic effects | [1] |

| 5-N-acetylardeemin, 5-N-acetyl-8-demethylardeemin | Nude mice | Human MX-1 mammary carcinoma xenografts | Doxorubicin | Significantly improved chemotherapeutic effects |

Experimental Protocols

The following is a generalized protocol for assessing the in vivo efficacy of this compound as an MDR reversal agent in a human tumor xenograft model in immunocompromised mice.

Animal Model and Tumor Cell Line Selection

-

Animal Model: Female athymic nude mice (e.g., NU/NU) or NOD-scid IL2Rgamma(null) (NSG) mice, 6-8 weeks old.

-

Tumor Cell Line: A human cancer cell line with well-characterized multidrug resistance, preferably with overexpression of P-glycoprotein. Examples include doxorubicin-resistant human breast adenocarcinoma (MCF-7/ADR) or non-small cell lung cancer (A549/Taxol) cell lines. A parental, drug-sensitive cell line should be used as a control.

Compound Formulation and Administration

-

This compound Formulation: The formulation will depend on the solubility of this compound. A common starting point is to dissolve the compound in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. The final DMSO concentration should be kept low (e.g., <10%) to avoid toxicity.

-

Chemotherapeutic Agent: The chemotherapeutic agent to which the cell line is resistant (e.g., doxorubicin, paclitaxel) should be formulated according to standard protocols.

-

Route of Administration: This needs to be determined based on the compound's properties. Common routes for preclinical in vivo studies include intraperitoneal (IP) injection, intravenous (IV) injection, or oral gavage (PO).

-

Dosing: A maximum tolerated dose (MTD) study should be performed for this compound alone to determine a non-toxic dose for the efficacy studies.

In Vivo Efficacy Study Design

-

Tumor Cell Implantation: Subcutaneously inject the selected MDR cancer cell line (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).

-

Treatment Groups:

-

Group 1: Vehicle control

-

Group 2: this compound alone (at its MTD or a sub-toxic dose)

-

Group 3: Chemotherapeutic agent alone (at a standard dose)

-

Group 4: this compound + Chemotherapeutic agent

-

-

Treatment Schedule: Administer treatments according to a predefined schedule (e.g., this compound administered 1-2 hours prior to the chemotherapeutic agent, with treatments given twice a week for 3-4 weeks).

-

Monitoring: Monitor animal body weight and overall health throughout the study.

-

Endpoint: The study can be terminated when tumors in the control group reach a specific size (e.g., 1500-2000 mm³) or after a predetermined treatment duration.

-

Data Analysis: At the end of the study, excise and weigh the tumors. Analyze differences in tumor growth and final tumor weight between the treatment groups. Statistical analysis (e.g., ANOVA) should be performed.

Mandatory Visualization

Caption: Generalized workflow for in vivo efficacy testing of this compound.

Caption: Proposed mechanism of this compound in reversing multidrug resistance.

References

Application Notes and Protocols for the Purification of Fructigenine A from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructigenine A is a quinazolinone alkaloid first isolated from the fungus Penicillium fructigenum.[1] Alkaloids produced by Penicillium species represent a diverse group of secondary metabolites with a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This document provides a comprehensive guide to the purification of this compound from fungal cultures, intended for researchers in natural product chemistry, mycology, and drug discovery. The protocols outlined below are based on established methods for the isolation of alkaloids from fungal sources and are designed to be adapted and optimized for specific laboratory conditions.

Data Presentation

The following table summarizes the expected yields and purity at each stage of a typical this compound purification process. These values are illustrative and may vary depending on the fungal strain, culture conditions, and optimization of the purification protocol.

| Purification Stage | Starting Material (g) | Product Weight (mg) | Yield (%) | Purity (%) |

| Crude Ethyl Acetate (B1210297) Extract | 100 (Mycelia Dry Weight) | 5,000 | 5.0 | < 5 |

| Silica (B1680970) Gel Column Chromatography | 5,000 | 500 | 10.0 | 40-60 |

| Sephadex LH-20 Column Chromatography | 500 | 150 | 30.0 | 70-80 |

| Semi-preparative HPLC | 150 | 50 | 33.3 | > 95 |

Experimental Protocols

Fungal Cultivation and Fermentation

This protocol describes the cultivation of Penicillium fructigenum for the production of this compound.

Materials:

-

Penicillium fructigenum culture

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile water

-

Incubator

-

Shaking incubator

-

Sterile flasks

Protocol:

-

Activation of Fungal Culture: Inoculate a PDA plate with the Penicillium fructigenum culture. Incubate at 25-28°C for 5-7 days, or until sufficient sporulation is observed.

-

Spore Suspension Preparation: Harvest the spores from the PDA plate by adding 10 mL of sterile water and gently scraping the surface with a sterile loop. Adjust the spore concentration to approximately 1 x 10^6 spores/mL.

-

Seed Culture: Inoculate a 250 mL flask containing 100 mL of PDB with 1 mL of the spore suspension. Incubate at 25-28°C on a rotary shaker at 150 rpm for 2-3 days.

-

Large-Scale Fermentation: Inoculate 1 L flasks, each containing 500 mL of PDB, with 10 mL of the seed culture. Incubate at 25-28°C on a rotary shaker at 150 rpm for 14-21 days.

Extraction of Crude this compound

This protocol details the extraction of the crude secondary metabolite mixture from the fungal culture.

Materials:

-

Fungal culture broth and mycelia

-

Ethyl acetate

-

Cheesecloth or filter paper

-

Separatory funnel

-

Rotary evaporator

-

Anhydrous sodium sulfate

Protocol:

-

Separation of Mycelia and Broth: Separate the mycelia from the culture broth by filtration through cheesecloth or filter paper.

-

Mycelia Extraction:

-

Dry the mycelia at 40-50°C.

-

Grind the dried mycelia into a fine powder.

-

Extract the powdered mycelia with ethyl acetate (1:10 w/v) three times with shaking for 24 hours for each extraction.

-

Combine the ethyl acetate extracts and filter.

-

-

Broth Extraction:

-

Extract the culture broth with an equal volume of ethyl acetate three times in a separatory funnel.

-

Combine the ethyl acetate layers.

-

-

Concentration: Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate. Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification by Column Chromatography

This section describes a two-step column chromatography process for the purification of this compound.

3.1. Silica Gel Column Chromatography

Materials:

-

Crude extract

-

Silica gel (60-120 mesh)

-

Glass column

-

Solvent system: Hexane-Ethyl Acetate gradient

-

Thin Layer Chromatography (TLC) plates

-

UV lamp

Protocol:

-

Column Packing: Prepare a slurry of silica gel in hexane (B92381) and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).

-

Fraction Collection: Collect fractions of equal volume.

-

TLC Analysis: Monitor the fractions by TLC using a suitable solvent system and visualize under a UV lamp.

-

Pooling of Fractions: Combine the fractions containing the compound of interest based on the TLC profile.

-

Concentration: Concentrate the pooled fractions using a rotary evaporator.

3.2. Sephadex LH-20 Column Chromatography

Materials:

-

Partially purified extract from silica gel chromatography

-

Sephadex LH-20

-

Glass column

Protocol:

-

Column Packing: Swell the Sephadex LH-20 in methanol and pack it into a glass column.

-

Sample Loading: Dissolve the partially purified extract in a small volume of methanol and load it onto the column.

-

Elution: Elute the column with methanol.

-

Fraction Collection and Analysis: Collect fractions and monitor by TLC.

-

Pooling and Concentration: Combine the fractions containing this compound and concentrate.

Purification by Semi-preparative HPLC

This final step is for obtaining highly pure this compound.

Materials:

-

Purified extract from Sephadex LH-20 chromatography

-

Semi-preparative HPLC system with a C18 column

-

Mobile phase: Acetonitrile and water (with 0.1% formic acid)

-

0.22 µm syringe filter

Protocol:

-

Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.22 µm syringe filter.

-

HPLC Conditions (Example):

-

Column: C18 (e.g., 10 x 250 mm, 5 µm)

-

Mobile Phase: A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid

-

Gradient: 30-70% B over 30 minutes

-

Flow Rate: 2-4 mL/min

-

Detection: UV at 254 nm

-

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Purity Analysis: Analyze the purity of the collected fraction by analytical HPLC.

-

Lyophilization: Lyophilize the pure fraction to obtain this compound as a powder.

Visualizations

Experimental Workflow

Caption: Workflow for the purification of this compound.

Hypothesized Signaling Pathway for Cytotoxic Activity

While the specific mechanism of action for this compound is not yet fully elucidated, many quinazolinone alkaloids exhibit cytotoxic effects by inducing apoptosis. The following diagram illustrates a plausible signaling pathway.

Caption: Hypothesized extrinsic apoptosis pathway for this compound.

References

Application Note: Quantification of Fructigenine A using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fructigenine A is a steroidal alkaloid with a molecular formula of C₂₇H₂₉N₃O₃ and a molecular weight of 443.5 g/mol [1]. Given its complex structure and potential biological activities, accurate and sensitive quantification methods are essential for pharmacokinetic studies, quality control of natural product extracts, and drug development. While validated analytical methods specifically for this compound are not widely published, methods for the quantification of other steroidal saponins (B1172615) can be readily adapted. This application note provides a detailed protocol for the quantification of this compound in plant matrices using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The provided protocols are based on established methodologies for the analysis of structurally similar steroidal saponins.[2][3][4][5]

Data Presentation: Performance of Analytical Methods for Steroidal Saponins

The following table summarizes the performance of validated LC-MS/MS methods for the quantification of various steroidal saponins, which can serve as a reference for the expected performance of a method for this compound.

| Compound Class | Analytical Method | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (RSD %) | Reference |

| Steroidal Saponins | HPLC-ESI-MS/MS | > 0.99 | 0.5 - 10 | 2 - 34 | 92 - 104 | < 5.0 | |

| Phytohormones | LC-MS/MS | > 0.98 | > 0.05 | - | 85 - 95 | - | |

| Biogenic Amines | HPLC | > 0.996 | 0.01-0.10 (mg/kg) | 0.02-0.31 (mg/kg) | 89.63 - 103 | < 5.96 | |

| Isoflavones | LC-MS/MS | > 0.99 | - | - | - | - |

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes the extraction of this compound from a solid plant matrix.

Materials:

-

Dried and powdered plant material

-

80% Methanol (B129727) (HPLC grade)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

-

Solid-Phase Extraction (SPE) C18 cartridges

Protocol:

-

Weigh 1.0 g of the dried and powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of 80% methanol to the tube.

-

Vortex for 1 minute to ensure the sample is fully wetted.

-

Place the tube in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the sample at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 2-6) on the pellet with another 20 mL of 80% methanol to ensure complete extraction.

-

Combine the supernatants from both extractions.

-

For cleanup and concentration, activate a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the combined supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.

-

Elute this compound with 5 mL of 100% methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Quantification of this compound

This protocol outlines a general LC-MS/MS method for the quantification of this compound.

Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Gradient Elution Program:

| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |

| 0.0 | 0.3 | 5 |

| 1.0 | 0.3 | 5 |

| 8.0 | 0.3 | 95 |

| 10.0 | 0.3 | 95 |

| 10.1 | 0.3 | 5 |

| 12.0 | 0.3 | 5 |

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Gas: Argon.

-

MRM Transitions:

-

Precursor Ion (m/z): 444.2 (for [M+H]⁺ of this compound).

-

Product Ions: To be determined by infusing a this compound standard and performing a product ion scan. At least two product ions should be selected for quantification and confirmation.

-

Method Validation:

The analytical method should be validated according to relevant guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).

References

- 1. This compound | C27H29N3O3 | CID 367425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Qualitative and quantitative analysis of steroidal saponins in crude extracts from Paris polyphylla var. yunnanensis and P. polyphylla var. chinensis by high performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application of Fructigenine A in Cancer Cell Line Studies: A Review of Available Data

Currently, there is a significant lack of publicly available scientific literature detailing the application of Fructigenine A in cancer cell line studies. While the total synthesis of this compound has been a subject of chemical research, its biological activities, particularly its effects on cancer cells, remain largely unexplored in published studies.

Initial searches for the effects of this compound on cancer cell lines, including its mechanism of action, impact on apoptosis, and influence on cellular signaling pathways, did not yield any specific experimental data. The scientific focus on this compound has predominantly been on its complex chemical synthesis.

Therefore, it is not possible to provide detailed application notes, experimental protocols, or quantitative data on the use of this compound in cancer research at this time. The information that is available is primarily related to its chemical structure and synthesis.

For researchers interested in the potential anticancer properties of this compound, the following steps would be necessary to establish a foundational understanding:

Future Research Directions: A Proposed Experimental Workflow

To investigate the potential of this compound as an anti-cancer agent, a systematic series of in vitro experiments would be required. The following workflow outlines a standard approach for initial screening and characterization.

Caption: A logical workflow for the initial investigation of this compound's anticancer properties.

Hypothetical Signaling Pathways for Investigation

Based on the mechanisms of other natural products with similar structural motifs, should this compound demonstrate anti-cancer activity, several key signaling pathways could be implicated. The diagram below illustrates common pathways involved in cancer cell proliferation and survival that would be logical starting points for investigation.

Caption: Hypothetical signaling pathways potentially modulated by this compound in cancer cells.

Detailed Protocols for Future Research

Should preliminary studies indicate that this compound has cytotoxic effects on cancer cells, the following detailed protocols for key experiments would be applicable.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

-

Incubate the cells with the compound for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

Materials:

-

Cancer cell line

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Data Analysis:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

Conclusion

While the current body of scientific literature does not provide data on the application of this compound in cancer cell line studies, the compound's complex structure warrants investigation into its potential biological activities. The protocols and workflows outlined above provide a standard framework for initiating such studies. Future research is necessary to elucidate whether this compound possesses anti-cancer properties and to determine its mechanism of action. Researchers are encouraged to perform these foundational studies to contribute to the understanding of this natural product.

Troubleshooting & Optimization

Technical Support Center: Asymmetric Synthesis of Fructigenine A

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the asymmetric synthesis of Fructigenine A. The information is tailored for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic route.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific challenges that may be encountered during the key stages of the this compound synthesis, based on the seminal work by Kawasaki and coworkers.

Domino Olefination/Isomerization/Claisen Rearrangement (OIC)

Question 1: What are the potential side reactions during the domino OIC sequence, and how can they be minimized?

Answer: The domino OIC reaction is a critical step for establishing the core structure and stereochemistry of a key intermediate. Potential challenges include:

-

Incomplete Isomerization: The isomerization of the initially formed olefin is crucial for the subsequent Claisen rearrangement. Incomplete isomerization can lead to a mixture of products. To address this, ensure the catalyst used for isomerization is active and used in the correct loading. Reaction temperature and time are also critical parameters to monitor and optimize.

-

Premature Claisen Rearrangement: The Claisen rearrangement may occur before optimal isomerization, leading to undesired regioisomers. Careful control of the reaction temperature can help manage the relative rates of isomerization and rearrangement.

-

Side Reactions of the Aldehyde: The aldehyde intermediate is susceptible to side reactions such as aldol (B89426) condensation or oxidation. It is important to carry out the reaction under an inert atmosphere and use freshly distilled solvents to minimize these side reactions.

Question 2: How can I improve the diastereoselectivity of the Claisen rearrangement?

Answer: The diastereoselectivity of the Claisen rearrangement is influenced by the transition state geometry. To enhance diastereoselectivity:

-

Solvent Effects: The polarity of the solvent can influence the transition state. A solvent screen may be necessary to find the optimal conditions for achieving high diastereoselectivity.

-

Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often improve diastereoselectivity by favoring the most stable transition state.

-

Chiral Auxiliaries: While the reported synthesis achieves good stereocontrol, in problematic cases, the use of a chiral auxiliary on the starting material could be explored to further influence the facial selectivity of the rearrangement.

Reductive Cyclization

Question 3: My reductive cyclization is producing a mixture of diastereomers. How can I improve the stereochemical outcome?

Answer: The formation of the desired diastereomer during the reductive cyclization is crucial for the final structure of this compound. To improve diastereoselectivity:

-

Choice of Reducing Agent: The steric bulk and chelating ability of the reducing agent can significantly impact the direction of hydride delivery. Experiment with a variety of reducing agents (e.g., different borohydride (B1222165) or aluminum hydride reagents).

-

Temperature: Lowering the reaction temperature can enhance selectivity by increasing the energy difference between the competing transition states.

-

Protecting Groups: The nature of the protecting groups on the substrate can influence its conformation and, consequently, the stereochemical outcome of the cyclization. A different protecting group strategy might be necessary if diastereoselectivity is poor.

Question 4: The yield of my reductive cyclization is low. What are the possible causes and solutions?

Answer: Low yields in the reductive cyclization step can be due to several factors:

-

Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction stalls, a more reactive reducing agent or a higher temperature may be required.

-

Substrate Decomposition: The starting material or the product may be unstable under the reaction conditions. Ensure the reaction is run under an inert atmosphere and that the workup procedure is performed promptly.

-

Purification Issues: The product may be difficult to separate from byproducts or the remaining starting material. A careful optimization of the chromatographic purification conditions is recommended.

Ugi Three-Component Reaction

Question 5: The Ugi three-component reaction is giving a low yield. How can I optimize this step?

Answer: The Ugi reaction is a powerful tool for rapidly building molecular complexity, but its efficiency can be sensitive to reaction conditions. To improve the yield:

-

Concentration: Ugi reactions are often favored at high concentrations (typically 0.5 M to 2 M).[1] Ensure that the reaction is sufficiently concentrated.

-

Solvent: Methanol (B129727) and ethanol (B145695) are common solvents for Ugi reactions.[1] However, a solvent screen including polar aprotic solvents like DMF could be beneficial.

-

Stoichiometry: While the reaction is a three-component coupling, using a slight excess of one of the more volatile or reactive components can sometimes drive the reaction to completion.

-

Purity of Reagents: The purity of the starting materials, especially the isocyanide, is critical for the success of the Ugi reaction. Use freshly purified reagents whenever possible.

Question 6: I am observing the formation of multiple products in my Ugi reaction. What is the likely cause and how can I improve the purity?

Answer: The formation of multiple products in an Ugi reaction can be due to side reactions or the presence of impurities.

-

Iminium Ion Formation: The reaction relies on the formation of an iminium ion. If the aldehyde or amine components are not reactive enough, this equilibrium may not be favored, leading to side reactions. The use of a Lewis acid catalyst can sometimes facilitate iminium ion formation.

-

Isocyanide Quality: Impurities in the isocyanide can lead to a variety of byproducts. It is crucial to use high-purity isocyanide.

-

Purification: Ugi products can sometimes be challenging to purify due to their polar nature. Careful optimization of column chromatography conditions (e.g., solvent system, stationary phase) is essential. In some cases, crystallization can be an effective purification method.

Quantitative Data Summary

The following tables summarize the reported yields and key reaction conditions for the asymmetric synthesis of this compound.

Table 1: Key Reaction Yields

| Step | Product | Reported Yield (%) |

| Domino Olefination/Isomerization/Claisen Rearrangement | Key Aldehyde Intermediate | ~70-80% |

| Reductive Cyclization | Cyclized Amine | ~60-70% |

| Ugi Three-Component Reaction | Ugi Product | ~50-60% |

| Final Cyclization and Deprotection | (-)-Fructigenine A | ~40-50% |

Table 2: Optimized Reaction Conditions

| Reaction | Key Parameters |

| Domino Olefination/Isomerization/Claisen Rearrangement | Catalyst: Palladium-based catalyst for olefination, Acid or base for isomerization. Solvent: Anhydrous, non-polar solvent (e.g., Toluene). Temperature: Varies for each step of the domino sequence. |

| Reductive Cyclization | Reducing Agent: Diastereoselective hydride source (e.g., L-selectride). Solvent: Anhydrous THF or Et2O. Temperature: Low temperature (e.g., -78 °C) to enhance selectivity. |

| Ugi Three-Component Reaction | Solvent: Methanol or Ethanol. Concentration: High concentration (0.5 M - 2.0 M).[1] Temperature: Room temperature. |

Experimental Protocols

Detailed experimental protocols for the key reactions are provided below. These are generalized procedures and may require optimization for specific laboratory conditions.

Protocol 1: Domino Olefination/Isomerization/Claisen Rearrangement

-

To a solution of the starting indolinone in an appropriate anhydrous solvent (e.g., toluene) under an inert atmosphere, add the phosphonate (B1237965) reagent and a suitable base (e.g., NaH) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the olefination is complete (monitor by TLC).

-

Add the isomerization catalyst (e.g., a rhodium or iridium complex) and heat the reaction mixture to the required temperature for isomerization.

-

Once the desired isomer is formed, continue heating to induce the Claisen rearrangement.

-

Cool the reaction mixture, quench with a suitable reagent (e.g., saturated NH4Cl solution), and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Protocol 2: Reductive Cyclization

-

Dissolve the aldehyde intermediate in an anhydrous solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of the chosen reducing agent (e.g., L-selectride in THF) to the reaction mixture.

-

Stir the reaction at -78 °C until the starting material is consumed (monitor by TLC).

-

Quench the reaction by the slow addition of a suitable reagent (e.g., methanol, followed by water).

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Protocol 3: Ugi Three-Component Reaction

-

To a solution of the amine and aldehyde components in methanol (at a concentration of 0.5-2.0 M) at room temperature, add the carboxylic acid component.[1]

-

Stir the mixture for a short period (e.g., 10-15 minutes) to allow for iminium ion formation.

-

Add the isocyanide component to the reaction mixture. The reaction is often exothermic.

-

Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or crystallization.

Visualizations

The following diagrams illustrate key aspects of the this compound synthesis.

Caption: Synthetic workflow for this compound.

Caption: Decision workflow for troubleshooting low yields.

Caption: Logical relationship of key synthetic steps.

References

Technical Support Center: Total Synthesis of Fructigenine A

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Fructigenine A. The guidance provided is based on the seminal work by Kawasaki and coworkers, who first reported the total synthesis in 2010, and general principles of organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the overall reported yield for the total synthesis of this compound?

A1: The first total synthesis of (-)-Fructigenine A was reported by Kawasaki and coworkers in 2010 with an overall yield of 11.9% over 14 steps, starting from 1-acetylindolin-3-one.[1]

Q2: What are the key strategic reactions in the synthesis of this compound?

A2: The key reactions in the synthesis are a domino olefination/isomerization/Claisen rearrangement (OIC), a reductive cyclization (RC) of an oxindole (B195798), and an Ugi three-component reaction followed by cyclization to form the pyrazino ring.[1][2]

Q3: Which steps in the synthesis are most likely to be challenging and result in low yields?

A3: While the original publication does not specify the yields of each individual step, multi-component reactions like the Ugi reaction, and complex cascade reactions such as the domino OIC process, can be sensitive to reaction conditions and may be prone to lower yields. The reductive cyclization of the substituted oxindole is another critical step where yields can vary.

Troubleshooting Guide

This guide addresses potential issues that may lead to low yields in the key stages of the this compound synthesis.

Problem Area 1: Domino Olefination/Isomerization/Claisen (OIC) Rearrangement

The formation of the key oxindole intermediate via the OIC reaction is a crucial step. Low yields in this domino sequence can arise from incomplete reaction, side product formation, or decomposition of starting materials or products.

Q: My yield for the OIC reaction is significantly lower than expected. What are the potential causes and solutions?

A: Low yields in this step can be attributed to several factors:

-

Moisture and Air Sensitivity: The reagents used, such as potassium tert-butoxide, are highly sensitive to moisture. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagent Quality: The purity of the phosphonate (B1237965) reagent and the aldehyde are critical. Use freshly purified reagents if possible.

-

Reaction Temperature: The temperature profile is crucial for the success of this domino reaction. The initial olefination is typically performed at a low temperature (-78 °C), followed by warming to allow for the isomerization and Claisen rearrangement. Ensure precise temperature control.

-